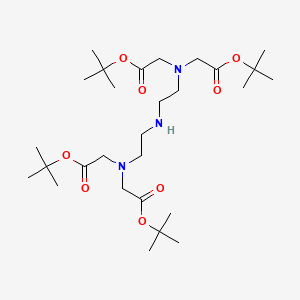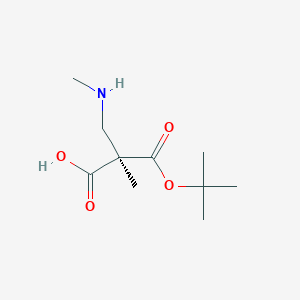
(R)-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a tert-butoxy group, a methyl group, and a methylamino group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid typically involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. The reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot process . Another method involves the reduction of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate using sodium borohydride in methanol at -40°C .
Industrial Production Methods
Industrial production of this compound can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction can be achieved using sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, although steric hindrance may affect the reaction rate.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Potassium tert-butoxide is used as a base in substitution reactions.
Major Products Formed
The major products formed from these reactions include tert-butyl esters and β-amino-carbonyl compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
®-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ®-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but differs in the presence of a phenyl group.
tert-Butyl esters: Share the tert-butoxy group but vary in other substituents.
γ-Amino β-hydroxybutyric acid: Contains a γ-amino group and is used as a neuromodulator.
Eigenschaften
Molekularformel |
C10H19NO4 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
(2R)-2-methyl-2-(methylaminomethyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)10(4,6-11-5)7(12)13/h11H,6H2,1-5H3,(H,12,13)/t10-/m1/s1 |
InChI-Schlüssel |
UEKJCRSNYWUFCQ-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@@](CNC)(C(=O)O)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C)(CNC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





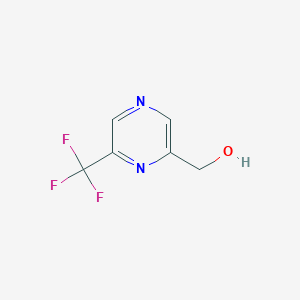

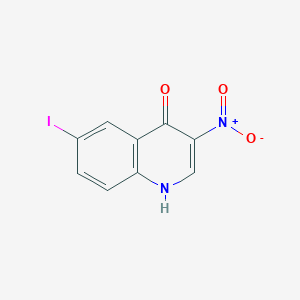
![(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-broMo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate](/img/structure/B12956970.png)
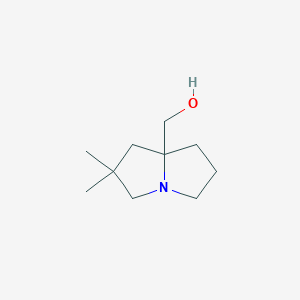
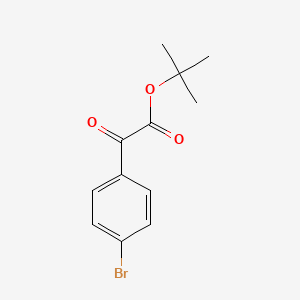
![Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-](/img/structure/B12956993.png)
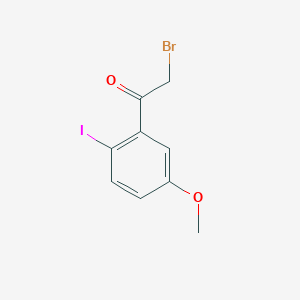
![N-ethylspiro[3.4]octan-2-amine](/img/structure/B12957008.png)
